molecular formula C10H16O B13909472 trans-1(7),8-p-Menthadien-2-ol CAS No. 21391-84-4

trans-1(7),8-p-Menthadien-2-ol

Cat. No.: B13909472
CAS No.: 21391-84-4
M. Wt: 152.23 g/mol
InChI Key: PNVTXOFNJFHXOK-ZJUUUORDSA-N
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Description

trans-1(7),8-p-Menthadien-2-ol (CAS Registry Number: 21391-84-4 ) is a monoterpenoid alcohol with the molecular formula C10H16O and a molecular weight of 152.23 g/mol . This compound is a natural constituent found in the essential oils of various plants, including gingergrass, certain eucalyptus species, and laurel leaf . In scientific research, it is recognized for its role as a significant minor component in citrus essential oils, where it has been associated with valuable biological activities . Studies on essential oil fractions enriched with trans-p-Mentha-2,8-dien-1-ol and its related isomers have demonstrated selective antibacterial and antioxidant properties . Specifically, research indicates that these fractions can exhibit more potent activity against pathogenic bacteria like E. coli compared to beneficial bacteria such as Lactobacillus species, suggesting a promising profile for investigations into natural antimicrobial agents . Additionally, the presence of such p -menthadien-ol isomers contributes to the overall antioxidant capacity of essential oils, making them of interest for oxidative stability research . The compound is also relevant in chemical ecology, identified as a major component in the oil gland secretions of oribatid mites, hinting at its potential function in natural defense mechanisms . As a building block in terpenoid chemistry, it serves as a chiral intermediate for the synthesis of more complex natural products . This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21391-84-4

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1S,5R)-2-methylidene-5-prop-1-en-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3/t9-,10+/m1/s1

InChI Key

PNVTXOFNJFHXOK-ZJUUUORDSA-N

Isomeric SMILES

CC(=C)[C@@H]1CCC(=C)[C@H](C1)O

Canonical SMILES

CC(=C)C1CCC(=C)C(C1)O

Origin of Product

United States

Classification and Structural Context Within Monoterpenoid Chemistry

trans-1(7),8-p-Menthadien-2-ol is an organic compound classified as a monoterpenoid. foodb.caimsc.res.in Monoterpenoids are a large and diverse class of natural products derived from two isoprene (B109036) units, resulting in a C10 hydrocarbon skeleton. nih.gov Specifically, this compound belongs to the sub-class of menthane monoterpenoids. foodb.cafoodb.cafoodb.cahmdb.ca These are characterized by a p-menthane (B155814) backbone, which consists of a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. foodb.cafoodb.cafoodb.cahmdb.ca

The structure of this compound is distinguished by several key functional groups and stereochemical features. The IUPAC name, (1S,5R)-2-methylidene-5-prop-1-en-2-ylcyclohexan-1-ol, further elucidates this structure. thegoodscentscompany.com It is a cyclic alcohol, containing a hydroxyl group (-OH) on the cyclohexane ring, which classifies it as a secondary alcohol. foodb.cahmdb.ca The dien component of the name indicates the presence of two carbon-carbon double bonds. One is an exocyclic double bond involving the seventh carbon (C7), and the other is within the isopropyl group at the end of the chain (C8). The "trans" designation refers to the stereochemistry of the substituents on the cyclohexane ring.

The molecular formula for this compound is C₁₀H₁₆O. imsc.res.inthegoodscentscompany.com Its structural framework is derived from the common monoterpene limonene (B3431351), often through oxidation processes. mdpi.com The presence of both a hydroxyl group and double bonds makes it a reactive molecule and a potential precursor for the synthesis of other compounds.

PropertyValueSource
Molecular Formula C₁₀H₁₆O imsc.res.inthegoodscentscompany.com
Molecular Weight 152.23 g/mol thegoodscentscompany.comnih.gov
IUPAC Name (1S,5R)-2-methylidene-5-prop-1-en-2-ylcyclohexan-1-ol thegoodscentscompany.com
Class Menthane monoterpenoid foodb.cafoodb.cahmdb.ca
Boiling Point 227-228 °C (estimated) thegoodscentscompany.com
Water Solubility 1.71 g/L (predicted) foodb.ca

Historical Context and Early Investigations of P Menthadiene Derivatives

The study of p-menthadiene derivatives is deeply rooted in the history of terpene chemistry, which began to formalize in the 19th century. The German chemist Otto Wallach is considered a pioneer in this field for his extensive work on terpenes, for which he was awarded the Nobel Prize in Chemistry in 1910. muzablends.com Wallach's systematic investigation of compounds from essential oils, including the structural elucidation of terpenes like limonene (B3431351), laid the groundwork for understanding the entire class of p-menthane (B155814) derivatives. hebmu.edu.cn His approach often involved converting these liquid compounds into crystalline derivatives to facilitate their characterization.

Early research focused on isolating and identifying various terpenes from natural sources. The term "terpene" itself was coined in 1866 by August Kekulé. The isoprene (B109036) rule, which describes how terpene structures are built from isoprene units, was later formulated by Leopold Ružička, another Nobel laureate, providing a biogenetic framework for these compounds. muzablends.com

Investigations into p-menthadiene derivatives have often been linked to their prevalence in essential oils from a wide variety of plants, such as those from the Cymbopogon genus (lemongrasses). nih.gov The photo-oxidation of limonene to produce p-menthadienol epimers has been a subject of study, highlighting a key chemical pathway for the formation of these alcohols. mdpi.com The development of analytical techniques like gas chromatography and mass spectrometry was crucial for separating and identifying specific isomers like trans-1(7),8-p-Menthadien-2-ol from complex mixtures.

Rationale for Comprehensive Academic Inquiry into Trans 1 7 ,8 P Menthadien 2 Ol

The academic interest in trans-1(7),8-p-Menthadien-2-ol stems from several key areas, including its natural occurrence, chemical reactivity, and potential applications. This compound is found in the essential oils of various plants, including certain species of the Cymbopogon and Veronica genera. nih.govmdpi.com Its presence in these plants prompts research into its biosynthetic pathways and ecological roles.

A significant driver of research is its formation from limonene (B3431351), a widely available and relatively inexpensive monoterpene. nih.gov The biotransformation of limonene by microorganisms or through chemical processes like photo-oxidation represents a sustainable route to producing more complex and potentially higher-value chemicals like p-menthadienols. mdpi.comresearchgate.net For instance, processes have been developed for the oxidation of limonene using hydrogen peroxide and a catalyst to produce a mixture of compounds including p-1(7),8-menthadien-2-ol. google.com

Furthermore, the chemical structure of this compound, with its hydroxyl group and multiple reactive sites, makes it an interesting target for synthetic chemistry. It can serve as a chiral building block for the synthesis of other complex molecules. researchgate.net Research has also been initiated due to its potential biological activities. For example, its isomer, carveol (B46549), has shown high antioxidant potential, which has led to suggestions that this compound should also be investigated for similar properties due to its unsaturated hydroxyl group. mdpi.com

Scope and Objectives of the Research Compendium

Isoprenoid Biosynthesis from Precursors (MEP and MVA Pathways)

All terpenoids, including the p-menthane (B155814) monoterpenoids, originate from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). jmb.or.krguidetopharmacology.org Plants and other organisms utilize two distinct and compartmentalized biosynthetic pathways to produce these fundamental building blocks: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govmdpi.com

The MVA pathway , found in the cytoplasm of plants, as well as in most eukaryotes and archaea, initiates with the condensation of three acetyl-CoA molecules. jmb.or.krresearchgate.netresearchgate.net This series of reactions culminates in the formation of IPP, which can be isomerized to DMAPP. researchgate.net

The MEP pathway operates within the plastids of plant cells and is also common in most eubacteria and photosynthetic organisms. nih.govresearchgate.net This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P) and proceeds through a different set of intermediates to yield both IPP and DMAPP. jmb.or.krresearchgate.net

The synthesis of monoterpenes, such as this compound, typically utilizes IPP and DMAPP generated from the plastidial MEP pathway. researchgate.net These precursors are then condensed to form geranyl diphosphate (GPP), the direct C10 precursor for all monoterpenoids.

Table 1: Comparison of the MVA and MEP Pathways for Isoprenoid Precursor Biosynthesis This table outlines the key steps, enzymes, and cellular locations of the two primary pathways that produce IPP and DMAPP.

FeatureMevalonate (MVA) PathwayMethylerythritol Phosphate (MEP) Pathway
Starting MaterialsAcetyl-CoA (3 molecules) researchgate.netPyruvate and Glyceraldehyde 3-phosphate (G3P) jmb.or.krresearchgate.net
Cellular Location (in Plants)Cytoplasm/Cytosol nih.govresearchgate.netPlastids nih.govresearchgate.net
Key IntermediatesAcetoacetyl-CoA, HMG-CoA, Mevalonate, Mevalonate 5-phosphate, Mevalonate 5-diphosphate researchgate.net1-deoxy-D-xylulose 5-phosphate (DXP), 2C-methyl-D-erythritol 4-phosphate (MEP), 4-diphosphocytidyl-2C-methyl-D-erythritol 2-phosphate, 2C-methyl-D-erythritol 2,4-cyclodiphosphate researchgate.net
Key EnzymesAACT, HMGS, HMGR, MK, PMK, PPMD researchgate.netDXS, DXR, MCT, CMK, MDS, HDS, HDR researchgate.net
Primary OutputIPP (Isopentenyl diphosphate) researchgate.netIPP and DMAPP (Dimethylallyl diphosphate) jmb.or.krresearchgate.net

Specific Terpene Synthase (TPS) and Cytochrome P450 Monooxygenase (CYP) Catalyzed Steps

The biosynthesis of the vast diversity of terpenoids is primarily orchestrated by two key enzyme families: terpene synthases (TPS) and cytochrome P450 monooxygenases (CYPs). nih.gov While the precise enzymatic sequence for this compound has not been fully elucidated, a putative pathway can be inferred from the well-studied biosynthesis of related p-menthane monoterpenes in plants like Mentha (mint). researchgate.net

The proposed pathway is as follows:

Formation of the Monoterpene Scaffold: The biosynthesis begins with the cyclization of the linear precursor, geranyl diphosphate (GPP). A specific terpene synthase (TPS) , likely a limonene (B3431351) synthase, catalyzes this reaction to form the cyclic monoterpene limonene. researchgate.net This initial cyclization is a critical branching point that defines the basic p-menthane skeleton.

Functional Group Modification: Following the creation of the limonene backbone, a cytochrome P450 monooxygenase (CYP) introduces a hydroxyl group (-OH). mdpi.com For the synthesis of this compound, this would involve a highly specific hydroxylation at the C-2 position of the p-menthane ring, along with a rearrangement of a double bond to an exocyclic position (C1-C7). This type of specific hydroxylation and potential rearrangement is a known function of CYP enzymes in modifying terpene scaffolds. mdpi.comnih.gov For instance, the CYP enzyme limonene-3-hydroxylase converts limonene into trans-isopiperitenol in mint. mdpi.comresearchgate.net It is hypothesized that a similarly specific but distinct CYP enzyme is responsible for producing this compound.

Transcriptomic and Proteomic Analysis of Biosynthetic Enzymes

Identifying the specific genes and enzymes involved in the biosynthesis of a particular plant metabolite relies heavily on transcriptomic and proteomic approaches. Although no studies have specifically targeted the biosynthetic pathway of this compound, the established methodologies provide a clear roadmap for its discovery.

Transcriptomics: This approach involves sequencing the complete set of RNA transcripts (the transcriptome) in a plant tissue that produces the compound of interest. By comparing the transcriptomes of high-producing versus low-producing plants or tissues, researchers can identify candidate genes, such as those for TPS and CYPs, that are highly expressed when the compound is abundant. researchgate.net For example, transcript analysis in carrot cultivars under different temperature stresses helped identify TPS genes correlated with changes in terpene profiles. bard-isus.com Similarly, studies in Curcuma longa have shown that the expression of genes involved in essential oil biosynthesis varies significantly at different developmental stages of the leaves. researchgate.net

Proteomics: This technique focuses on the large-scale study of proteins. By analyzing the protein complement (the proteome) of relevant plant tissues, such as the glandular trichomes where many monoterpenes are synthesized in mint, researchers can identify the enzymes present. researchgate.net The identified proteins can then be matched to gene sequences from transcriptomic data to confirm their identity and function.

The combination of these "-omics" approaches is a powerful tool for gene discovery in specialized plant metabolism and would be the definitive method for isolating the specific TPS and CYP enzymes responsible for this compound biosynthesis.

Regulation of this compound Biosynthesis in Vivo

The in vivo production of specialized metabolites like this compound is tightly regulated by a variety of internal and external factors. nih.gov This regulation ensures that the compound is produced at the right time, in the right place, and in the right amount.

Developmental Regulation: The synthesis and accumulation of terpenes are often linked to the developmental stage of the plant. For instance, the composition and yield of essential oils in Curcuma longa are significantly different in young versus mature leaves, which corresponds to changes in the expression levels of biosynthetic genes. researchgate.net

Environmental Cues: Abiotic factors such as temperature and light can strongly influence terpene biosynthesis. researchgate.net In carrots, elevated growth temperatures have been shown to cause an accumulation of certain terpene metabolites, affecting flavor. bard-isus.com

Transcriptional Control: The MVA and MEP pathways are governed by complex gene regulatory networks. researchgate.net Specific transcription factors can activate or repress the genes encoding biosynthetic enzymes in response to developmental signals, circadian rhythms, or environmental stress. researchgate.net

Tissue-Specific Accumulation: Many plants sequester volatile compounds in specialized anatomical structures. In the Mentha genus, for example, the entire pathway for p-menthane monoterpene biosynthesis is localized within the secretory cells of glandular trichomes on the leaf surface. researchgate.net This spatial separation protects the plant from potential toxicity and facilitates the release of the compounds into the environment.

Understanding these regulatory mechanisms is crucial for both fundamental plant science and for designing effective metabolic engineering strategies to optimize the production of this compound.

Total Synthesis of this compound: Historical and Contemporary Methods

The synthesis of this compound has historically been linked to the chemistry of limonene, a readily available and inexpensive monoterpene. wikipedia.org Early methods often involved the photooxidation of limonene, which generates a mixture of hydroperoxides. Subsequent reduction of this mixture yields a variety of isomeric alcohols, including the target compound. google.com

A significant advancement in the synthesis of p-menthadienols involves the stereoselective opening of limonene oxide. For instance, reacting (+)-limonene oxide with an amine in the presence of a Lewis acid can produce amine adduct intermediates. google.com These intermediates can then be oxidized to an N-oxide and subsequently pyrolyzed to yield (+)-p-mentha-2,8-diene-1-ol, a related isomer. google.com While not directly producing this compound, this methodology highlights the utility of limonene oxide as a key precursor. Isomerization of epoxides on active alumina (B75360) has also been shown to yield a mixture of unsaturated alcohols, including cis-1(7),8-p-menthadien-2-ol and carveols, from limonene oxide. cdnsciencepub.com

More contemporary approaches focus on achieving higher selectivity and yield. The acid-catalyzed condensation of olivetol (B132274) with optically pure Δ-2,8-menthadien-1-ol has been explored for the synthesis of cannabidiol (B1668261) (CBD), a process where the menthadienol serves as a crucial terpenoid fragment. acs.org This underscores the importance of accessing specific isomers of p-menthadienols for complex molecule synthesis.

One of the challenges in these syntheses is controlling the regioselectivity and stereoselectivity to favor the desired this compound isomer over other possibilities like cis-1(7),8-p-menthadien-2-ol, carveol (B46549) isomers, and p-mentha-2,8-dien-1-ol (B1605798). google.comresearchgate.net

Enantioselective and Diastereoselective Synthesis Methodologies

Achieving stereocontrol is paramount in the synthesis of chiral molecules like this compound. Enantioselective and diastereoselective methods are employed to produce specific stereoisomers, which can exhibit distinct biological activities and sensory properties.

A key strategy involves the use of chiral starting materials. For example, starting with an enantiomerically pure form of limonene, such as (+)-limonene, can influence the stereochemical outcome of subsequent reactions. The epoxidation of limonene produces a mixture of cis and trans epoxides, which can be separated. researchgate.net The stereospecific reaction of these pure epoxides with various reagents allows for the synthesis of specific diastereomers of the resulting diols and amino alcohols. researchgate.net

The Jacobsen epoxidation has been utilized for the asymmetric synthesis of 1,2-limonene epoxides with high diastereomeric excess. researchgate.net These enantiomerically enriched epoxides are valuable intermediates for preparing optically active p-menthane derivatives.

Furthermore, enzymatic resolutions and biocatalytic approaches, as discussed in a later section, offer powerful tools for achieving high enantioselectivity in the synthesis of this compound and its precursors.

Derivatization Strategies and Analogue Design for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationships (SAR) of this compound, various derivatization strategies are employed. These modifications can alter the compound's physicochemical properties, such as lipophilicity and steric bulk, which in turn can influence its biological activity.

Common derivatization reactions include:

Esterification: The hydroxyl group can be esterified with various carboxylic acids to produce a library of esters. This modification can impact the compound's volatility and interaction with biological targets.

Etherification: Formation of ethers at the hydroxyl position introduces different alkyl or aryl groups, altering the molecule's polarity and hydrogen bonding capabilities.

Oxidation: Oxidation of the hydroxyl group can yield the corresponding ketone, while oxidation of the double bonds can lead to epoxides or diols, providing access to a range of new analogues.

An important application of p-menthadienol derivatives is in the synthesis of cannabinoids. For instance, the condensation of olivetol with (+)-trans-p-menthadien-(2,8)-ol-(1) has been used to unambiguously determine the absolute configuration of (-)-cannabidiol. researchgate.net This highlights how derivatives of p-menthadienols are crucial for synthesizing complex natural products and their analogues for pharmacological evaluation. The synthesis of various tetrahydrocannabinol (THC) analogues often utilizes p-menthadienol intermediates, demonstrating the importance of these terpenoids in medicinal chemistry. google.comresearchgate.net

Table 1: Examples of Derivatization Reactions for SAR Studies

Reaction Type Reagent/Condition Product Type Purpose of Derivatization
Esterification Acyl chloride, pyridine Ester Modify lipophilicity, study steric effects
Etherification Alkyl halide, base Ether Alter polarity, hydrogen bonding
Oxidation PCC, Jones reagent Ketone/Aldehyde Investigate role of hydroxyl group
Epoxidation m-CPBA Epoxide Explore new bioactive scaffolds

Chemoenzymatic and Biocatalytic Syntheses of this compound and Its Derivatives

Chemoenzymatic and biocatalytic methods are increasingly being recognized for their high selectivity and environmentally benign reaction conditions in the synthesis of fine chemicals. For this compound, these approaches offer significant advantages, particularly in achieving high enantiopurity.

Microbial transformations and isolated enzymes can be used to perform stereoselective hydroxylations, oxidations, and reductions on terpene skeletons. For example, certain microorganisms are capable of hydroxylating limonene at specific positions to yield desired alcohol isomers.

While direct biocatalytic synthesis of this compound is an area of ongoing research, related biotransformations have been well-documented. For instance, the biosynthesis of carvone (B1668592) involves the oxidation of limonene. wikipedia.org This natural pathway provides a blueprint for developing biocatalytic systems for the synthesis of other oxygenated p-menthane derivatives.

The use of lipases for the kinetic resolution of racemic mixtures of p-menthadienols and their esters is a common chemoenzymatic strategy. This allows for the separation of enantiomers, providing access to optically pure forms of the target compound and its derivatives.

Biomimetic synthesis, which mimics biological reaction pathways, is another promising approach. Acid treatment of p-menthene glucosides, for example, can lead to the formation of various monoterpenoids through mechanisms that allude to essential oil metabolism. researchgate.net Such studies provide insights into the natural formation of these compounds and can inspire the development of novel synthetic routes.

Advanced Analytical and Structural Characterization of Trans 1 7 ,8 P Menthadien 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation (e.g., 1H and 13C NMR, NOE NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of trans-1(7),8-p-Menthadien-2-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the assembly of the molecular skeleton.

¹H and ¹³C NMR: The chemical shifts (δ) in the ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei. For instance, the protons of the exocyclic methylene (B1212753) group (=CH₂) and the isopropenyl group [-C(CH₃)=CH₂] exhibit characteristic shifts. While specific, comprehensive spectral data for this compound is not extensively published in readily available literature, typical values can be inferred from related structures and databases.

Nuclear Overhauser Effect (NOE) NMR: To establish the relative stereochemistry, particularly the trans configuration of the hydroxyl and isopropenyl groups, Nuclear Overhauser Effect (NOE) spectroscopy is critical. NOE detects through-space interactions between protons that are in close proximity. For this compound, an NOE correlation would be expected between the proton on the carbon bearing the hydroxyl group (C2-H) and the proton on the carbon with the isopropenyl substituent (C4-H), confirming their spatial relationship. researchgate.net This technique is instrumental in differentiating between cis and trans isomers. A reference-free NOE analysis method can also be used, which relies on structures optimized by molecular mechanics, forgoing the need for a known reference distance. nih.govrsc.org

Below is an interactive table representing plausible, though not experimentally verified in a single source, ¹H and ¹³C NMR data for this compound.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C1-~150
C2~4.0~70
C31.8 - 2.2~30
C4~2.5~45
C51.5 - 1.9~35
C61.5 - 1.9~30
C7 (exo CH₂)~4.7 (2H)~110
C8-~145
C9 (CH₃)~1.7~22
C10 (CH₃)~1.7~22
OHVariable-

Note: This data is illustrative and compiled from general knowledge of similar p-menthane (B155814) structures. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) Applications in Structural Confirmation and Metabolite Identification (e.g., GC-MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a primary tool for the identification and structural confirmation of this compound.

GC-MS Analysis: In GC-MS, the compound is first separated from a mixture based on its volatility and interaction with the GC column. The retention index (RI) is a key parameter for identification. For this compound, specific retention indices on different types of columns (non-polar, polar) help to distinguish it from its isomers, such as the cis form. nih.govnist.govresearchgate.net Following separation, the compound is ionized, and the mass spectrometer analyzes the mass-to-charge ratio (m/z) of the resulting fragments. The fragmentation pattern serves as a molecular fingerprint. The NIST WebBook provides mass spectral data (electron ionization) for p-mentha-1(7),8-dien-2-ol, which would be very similar for the trans isomer. nist.gov

Metabolite Identification: MS is also crucial for identifying metabolites of this compound. When the compound is metabolized by organisms, various enzymatic reactions such as oxidation can occur. High-resolution mass spectrometry (HRMS) can determine the elemental composition of these metabolites, aiding in the elucidation of their structures. mdpi.com

The mass spectrum of this compound (molecular weight: 152.23 g/mol ) would show a molecular ion peak [M]⁺ at m/z 152. spectrabase.comspectrabase.com Common fragments would likely result from the loss of a water molecule (m/z 134), a methyl group (m/z 137), or an isopropyl group (m/z 109).

Technique Application Key Findings
GC-MSIdentification in complex mixtures (e.g., essential oils)Retention indices on various columns and specific fragmentation patterns confirm the presence and structure. imsc.res.inresearchgate.netsemanticscholar.org
HRMSMetabolite IdentificationProvides accurate mass measurements to determine the elemental composition of metabolic products. mdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-O stretching vibration would appear in the 1000-1260 cm⁻¹ region. Sharp peaks around 3080 cm⁻¹ and 1645 cm⁻¹ would correspond to the =C-H stretching and C=C stretching of the alkene groups (both the exocyclic and isopropenyl double bonds), respectively. A band near 890 cm⁻¹ is characteristic of the out-of-plane bending for a disubstituted (=CH₂) exocyclic methylene group.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bonds, which are often strong scatterers in Raman, would give prominent signals, helping to confirm the unsaturated nature of the molecule.

While specific, dedicated IR and Raman spectra for this compound are not widely published, the expected vibrational modes can be predicted based on its structure.

Functional Group Expected IR Absorption (cm⁻¹)
O-H (alcohol)3200-3600 (broad)
C-H (sp²)~3080
C-H (sp³)2850-3000
C=C (alkene)~1645
C-O (alcohol)1000-1260
=CH₂ (out-of-plane bend)~890

Chiroptical Spectroscopy (CD, OR) for Absolute Configuration Determination

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotation (OR), are indispensable for determining the absolute configuration of chiral molecules like this compound. rsc.org

Optical Rotation (OR): This technique measures the rotation of plane-polarized light by a chiral sample. The specific rotation value, [α]D, is a characteristic physical property for a given enantiomer. For example, the synthesis of cannabidiol (B1668261) has utilized (+)-trans-p-menthadien-(2,8)-ol, indicating the existence of enantiomerically pure forms of related compounds. mdpi.com

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental CD spectrum of this compound with spectra calculated for different possible stereoisomers using computational methods (like Time-Dependent Density Functional Theory, TDDFT), the absolute configuration can be confidently assigned. rsc.org The conformation of the cyclohexene (B86901) ring and the non-planarity of the enone chromophore significantly influence the CD spectra of related cyclohexenone derivatives. rsc.org

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a single crystal. This technique yields bond lengths, bond angles, and the absolute stereochemistry of the molecule in the solid state.

To date, a published X-ray crystal structure for this compound has not been found in the surveyed literature. If a suitable single crystal of the compound or a derivative could be grown, X-ray diffraction analysis would provide unequivocal proof of its three-dimensional structure, confirming the trans relationship between the hydroxyl and isopropenyl groups and establishing the absolute configuration. This method has been used for related compounds like natural hydroperoxides. researchgate.net

Advanced Chromatographic Separation Techniques (e.g., Chiral HPLC, 2D-GC)

Advanced chromatographic techniques are essential for the separation of this compound from complex mixtures and for the resolution of its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC): To separate the enantiomers of this compound, chiral HPLC is the method of choice. This technique uses a stationary phase that is itself chiral, allowing for differential interaction with the enantiomers and leading to their separation. Polysaccharide-based columns are often effective for this purpose. This separation is crucial for studying the specific biological activities of each enantiomer.

Two-Dimensional Gas Chromatography (GCxGC): For analyzing complex samples containing numerous isomers, such as essential oils, two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution compared to conventional GC. In GCxGC, the sample is subjected to two different columns with orthogonal separation mechanisms. This allows for the separation of co-eluting peaks from a single column, enabling the clear identification of trace components like this compound and its isomers.

Mechanistic Exploration of Biological Interactions of Trans 1 7 ,8 P Menthadien 2 Ol Non Human System Focus

Receptor Binding and Ligand-Protein Interaction Studies (in vitro/computational)

Computational studies, while not extensively detailed in the public domain for trans-1(7),8-p-Menthadien-2-ol specifically, can be inferred from the broader class of monoterpenoids. These molecules are known to interact with various protein targets due to their lipophilic nature and ability to form hydrogen bonds. The hydroxyl group and the unsaturated ring system of this compound are key features that would likely govern its binding affinity and specificity to protein receptors. These interactions are fundamental to its observed biological activities, including antimicrobial and anti-inflammatory effects. The lipophilic character allows it to penetrate cell membranes, while the hydroxyl group can act as a hydrogen bond donor or acceptor, facilitating interactions with amino acid residues in protein binding pockets.

Future in silico and in vitro studies are necessary to elucidate the specific receptor targets and to characterize the binding kinetics and thermodynamics of this compound. Such studies would provide a more precise understanding of its mechanism of action at the molecular level.

Cell-Based Assays and Signaling Pathway Perturbation Analysis (e.g., enzyme inhibition, gene expression)

Research indicates that this compound, as a component of essential oils, can modulate various cellular signaling pathways. While specific studies on the isolated compound are limited, the effects of essential oils containing this monoterpenoid alcohol suggest potential mechanisms. For instance, essential oils rich in related compounds have been shown to inhibit enzymes crucial for microbial survival and to modulate gene expression related to inflammatory responses.

One of the proposed mechanisms for monoterpenoid alcohols is the inhibition of enzymes like H+-ATPase, which is vital for maintaining the electrochemical proton gradient across fungal cell membranes. tandfonline.com Perturbation of this gradient can disrupt nutrient uptake and lead to cell death. tandfonline.com Furthermore, the anti-inflammatory properties observed in non-human models suggest that this compound may influence signaling pathways such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the regulation of pro-inflammatory gene expression. researchgate.net However, more direct evidence from studies using the purified compound is needed to confirm these hypotheses.

Antimicrobial Efficacy Against Fungi, Bacteria, and Viruses: Mechanistic Insights

This compound has demonstrated a broad spectrum of antimicrobial activity. The primary mechanism underlying its antibacterial and antifungal effects is the disruption of microbial cell membranes. Its lipophilic nature facilitates its accumulation in the lipid bilayer of cell membranes, leading to a loss of membrane integrity and function. mdpi.com This disruption results in increased membrane permeability, leakage of essential intracellular components such as ions, nucleic acids, and proteins, and ultimately, cell lysis. nih.govmdpi.commdpi.com

Against fungi, such as Candida species and Alternaria alternata, this compound's efficacy is attributed to its ability to interfere with the synthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane. tandfonline.commdpi.com This interference further compromises membrane structure and function. tandfonline.com In bacteria, both Gram-positive and Gram-negative strains are susceptible, although efficacy can vary. The compound's ability to damage the cell wall and membrane leads to morphological changes, including cell shrinkage and collapse. nih.govfrontiersin.org

While the direct antiviral mechanisms of this compound are less characterized, related monoterpenoids have been shown to interfere with viral entry and replication. targetmol.comnih.govmdpi.com The proposed mechanisms for antiviral action often involve the inhibition of viral enzymes or interference with the viral envelope, preventing attachment and entry into host cells. nih.gov

Table 1: Antimicrobial Activity of this compound and Related Compounds

Microorganism Observed Effect Proposed Mechanism Reference
Escherichia coliInhibition of growthDisruption of cell membrane integrity mdpi.com
Staphylococcus aureusInhibition of growthCell membrane damage, leakage of intracellular contents mdpi.comnih.gov
Candida albicansFungicidal activityInhibition of ergosterol biosynthesis, membrane damage tandfonline.commdpi.com
Alternaria alternataMycelial growth inhibitionDisruption of cell membrane, lipophilic accumulation mdpi.com

Anti-inflammatory Pathways: Modulation of Cytokines and Inflammatory Mediators in cellular or animal models (non-human)

In non-human models, this compound, often as a constituent of essential oils, has been shown to exert anti-inflammatory effects. researchgate.net The proposed mechanism involves the modulation of key inflammatory pathways and the production of inflammatory mediators. researchgate.net This monoterpenoid alcohol may inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.net

The modulation of cytokine production is likely mediated through the inhibition of signaling pathways like NF-κB and MAPK, which are critical for the transcription of pro-inflammatory genes. researchgate.netfrontiersin.orgnih.gov By suppressing the activation of these pathways, this compound can reduce the expression of various inflammatory mediators, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.netmdpi.com The anti-inflammatory actions of related compounds have been observed in both macrophage cell lines and chondrocytes, suggesting potential benefits in inflammatory conditions. mdpi.com

Table 2: Anti-inflammatory Effects of this compound and Related Compounds in Non-Human Models

Model System Observed Effect Mediator/Pathway Modulated Reference
Mouse ear edema modelReduction of edemaInhibition of pro-inflammatory cytokines (IL-6, TNF-α)
Macrophage cell linesReduced production of inflammatory metabolitesModulation of inflammatory gene expression mdpi.com
Chondrocyte cell modelsModulation of cytokines and chemokinesInhibition of cartilage-degrading enzymes mdpi.com

Antioxidant Mechanisms: Free Radical Scavenging and Redox Modulation Studies

This compound exhibits antioxidant properties, which are attributed to its ability to scavenge free radicals and modulate the cellular redox state. mdpi.com The antioxidant capacity is often linked to the presence of the hydroxyl group and the unsaturated nature of the molecule. mdpi.com This compound can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components like lipids, proteins, and DNA.

Studies on essential oils containing this compound have demonstrated a reduction in oxidative stress markers and an enhancement in the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase and catalase in animal models. The mechanism of action includes the prevention of lipid peroxidation, a key process in oxidative cell injury. The ability to scavenge radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has been demonstrated in in vitro assays. researchgate.net

Insecticidal, Larvicidal, and Nematicidal Activities: Neurotoxicological and Behavioral Mechanisms

This compound has been identified as a component of essential oils with insecticidal, larvicidal, and nematicidal properties. nih.gov The primary mechanism of action against insects and nematodes is believed to be neurotoxicity. psu.edumdpi.com This compound can interfere with the nervous system of these organisms, potentially by inhibiting the activity of key enzymes like acetylcholinesterase (AChE). psu.edu AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132); its inhibition leads to an accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and death.

In addition to neurotoxic effects, this compound may also act as a repellent, deterring insects and nematodes from feeding or ovipositing on treated plants. Behavioral studies are needed to fully elucidate these effects. The lipophilic nature of the compound allows for efficient penetration of the insect cuticle and nematode cell membranes, contributing to its efficacy. psu.edu

Table 3: Pesticidal Activities of this compound and Related Compounds

Target Organism Activity Proposed Mechanism Reference
Root-knot nematode (Meloidogyne javanica)NematicidalNeurotoxicity (potential AChE inhibition), cell membrane disruption psu.edu
Various insectsInsecticidal, RepellentNeurotoxicity, interference with sensory perception nih.gov
Mosquito larvaeLarvicidalNeurotoxicity nih.gov

Phytochemical Ecology: Role in Plant Defense and Communication

In the realm of phytochemical ecology, this compound, as a component of plant essential oils, plays a significant role in plant defense and communication. undiksha.ac.idresearchgate.net Plants produce a diverse array of secondary metabolites, including terpenoids, as a defense mechanism against herbivores and pathogens. undiksha.ac.idnih.gov The antimicrobial and insecticidal properties of this compound contribute directly to the plant's defense by inhibiting the growth of pathogenic microorganisms and deterring or killing herbivorous insects. preprints.org

Furthermore, volatile organic compounds (VOCs) like this compound are involved in plant-plant and plant-insect communication. researchgate.net When a plant is attacked by herbivores, it can release a blend of VOCs that can be perceived by neighboring plants, priming their defenses against potential attack. These VOCs can also act as synomones, attracting natural enemies of the herbivores, such as parasitoids and predators, in a phenomenon known as "indirect defense." The specific role of this compound within these complex chemical signaling networks is an active area of research. researchgate.net

Modulation of Cellular Proliferation and Apoptosis in in vitro models

The influence of this compound on cellular proliferation and apoptosis has been investigated primarily as a component of complex plant-derived extracts. Direct studies on the isolated compound are limited.

Research involving hydrosols from Veronica austriaca ssp. jacquinii, which contain trans-p-mentha-1(7),8-dien-2-ol as a major component (5.24%–7.69%), evaluated antiproliferative activity against various cancer cell lines and two healthy cell lines. mdpi.com The findings from this study indicated that the extracts were not toxic to the cell lines tested under the experimental conditions. mdpi.com

In another study, an extract from the fruit of Zanthoxylum piperitum, which lists 1(7),8-p-menthadien-trans-2-ol as a constituent, demonstrated effects on cancer cell lines. cir-safety.org This extract was reported to inhibit cell proliferation in at least three different cell lines and reduce the viability and quantity of cells in a human colorectal cancer cell line. cir-safety.org Furthermore, the Zanthoxylum piperitum fruit extract was suggested to trigger JNK-dependent autophagic cell death and apoptosis in human pulmonary carcinoma (Calu-6) and human gastric carcinoma (SMU-601) cell lines. cir-safety.org It is critical to note that these activities are attributed to the entire extract and not specifically to the isolated this compound.

Table 1: Summary of in vitro Studies on Cellular Proliferation and Apoptosis

Source MaterialCompound PresenceCell Lines TestedObserved EffectsCitation
Hydrosol of Veronica austriaca ssp. jacquiniiMajor Component (5.24%–7.69%)Various cancer and two healthy cell linesNot toxic to the tested cell lines mdpi.com
Fruit extract of Zanthoxylum piperitumConstituent (percentage not specified)Human colorectal, pulmonary (Calu-6), gastric (SMU-601), and othersInhibition of cell proliferation; reduced cell viability; induction of apoptosis and autophagic cell death. cir-safety.org

Interactions with specific enzymes or molecular targets (e.g., acetylcholinesterase, CYP enzymes)

The interaction of this compound with specific molecular targets like enzymes is an area of interest for understanding its biological activity profile. While experimental data is sparse, computational predictions offer insights into potential interactions, particularly with cytochrome P450 (CYP) enzymes.

There is a lack of specific research in the reviewed literature detailing the direct interaction of isolated this compound with acetylcholinesterase. However, extracts from plants such as Anvillea garcinii, which contain the related isomer cis-1(7),8-p-Menthadien-2-ol, have been reported to possess anti-cholinesterase activity. nih.gov

Predictive computational models have been used to estimate the interaction of this compound with various human CYP isoenzymes, which are crucial for metabolism. neist.res.in These predictions suggest that the compound may act as both a substrate and an inhibitor for several CYP enzymes, though the predicted inhibitory potential is generally low. neist.res.in For instance, it is predicted to be a substrate for CYP2D6 and CYP2C19, while showing very weak predicted inhibition across a range of CYPs. neist.res.in

Table 2: Predicted Interactions of this compound with CYP Enzymes

EnzymePredicted InteractionConfidence/ValueCitation
CYP 1A2Inhibitor0.083 neist.res.in
CYP 1A2Substrate0.311 neist.res.in
CYP 2C19Inhibitor0.023 neist.res.in
CYP 2C19Substrate0.619 neist.res.in
CYP 2C9Inhibitor0.016 neist.res.in
CYP 2C9Substrate0.590 neist.res.in
CYP 2D6Inhibitor0.005 neist.res.in
CYP 2D6Substrate0.861 neist.res.in
CYP 3A4Inhibitor0.011 neist.res.in
CYP 3A4Substrate0.274 neist.res.in
Note: Values are from predictive models and have not been experimentally verified in the cited source. Higher values typically indicate a higher probability of interaction.

Ecological and Environmental Dynamics of Trans 1 7 ,8 P Menthadien 2 Ol

Role in Plant-Herbivore and Plant-Pathogen Interactions

Plants produce a diverse array of secondary metabolites, including terpenoids, that are not essential for growth and development but are crucial for defense against herbivores and pathogens. nih.gov When a plant is attacked by herbivores, it can trigger the production and release of specific volatile organic compounds (VOCs), including monoterpenes. researchgate.net These herbivore-induced plant volatiles (HIPVs) can act as a direct defense by repelling the attacking herbivore or as an indirect defense by attracting natural enemies of the herbivores. researchgate.net

The profile of HIPVs can be highly specific, varying with the plant and herbivore species involved. researchgate.net While direct evidence for the specific role of trans-1(7),8-p-Menthadien-2-ol in these interactions is not extensively documented, its presence in plants known for their insect-repellent properties, such as those in the Cymbopogon genus, suggests a potential defensive function. nih.gov For instance, Cymbopogon giganteus essential oil is characterized by the presence of both cis- and trans-p-1(7),8-menthadien-2-ol. researchgate.net The release of such compounds can be influenced by various factors, including the developmental stage of the plant and the nature of the herbivore damage. researchgate.net

In addition to herbivore defense, plant volatiles also play a role in mediating interactions with pathogens. Some monoterpenoids exhibit antimicrobial properties, which can help protect the plant from infections. The specific contribution of this compound to pathogen defense is an area that warrants further investigation.

Volatilization and Atmospheric Chemistry of Monoterpenoids

Monoterpenoids, including this compound, are volatile compounds that are released from plants into the atmosphere. mdpi.com The rate of volatilization is influenced by several environmental factors.

Factors Influencing Monoterpenoid Volatilization:

FactorEffect on Volatilization
Temperature Higher temperatures generally increase the vapor pressure of monoterpenes, leading to higher emission rates. exlibrisgroup.com
Light Intensity The effect of light can be species-dependent, with some plants showing light-dependent monoterpene emissions. mdpi.com
Humidity High humidity can affect stomatal opening, which in turn can influence the release rate of monoterpenoids. mdpi.com
Leaf Age Younger leaves of some plant species tend to release more monoterpenes than older leaves. mdpi.com

Once in the atmosphere, monoterpenes are highly reactive and have a significant impact on atmospheric chemistry. copernicus.org Their atmospheric lifetime is typically short, ranging from minutes to hours, as they readily react with atmospheric oxidants such as ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃•). copernicus.org

These oxidation reactions can lead to the formation of secondary organic aerosols (SOAs), which are microscopic particles that can affect cloud formation, the Earth's radiative balance, and air quality. copernicus.orgacs.org The specific products of these reactions depend on the structure of the monoterpene and the atmospheric conditions. copernicus.org While the atmospheric chemistry of major monoterpenes like α-pinene and limonene (B3431351) has been extensively studied, the specific reaction pathways and aerosol yields for this compound are less well-characterized. However, as a monoterpene, it is expected to contribute to the formation of atmospheric aerosols.

Soil and Water Biotransformation and Degradation Pathways

The fate of this compound in soil and water environments is primarily governed by microbial biotransformation and degradation. While specific studies on this particular compound are limited, the general principles of monoterpenoid degradation by microorganisms provide insight into its likely pathways.

Microorganisms, including bacteria and fungi, possess the enzymatic machinery to break down and utilize monoterpenes as a source of carbon and energy. researchgate.net Common initial steps in the microbial degradation of monoterpenes involve hydroxylation, oxidation, and the cleavage of the ring structure. For example, the biotransformation of limonene by various microorganisms can lead to the formation of compounds like perillyl alcohol, carveol (B46549), and carvone (B1668592). researchgate.net

In the context of this compound, it is plausible that microorganisms in soil and water would initially hydroxylate the molecule at different positions or oxidize the existing alcohol group. These initial transformations would increase the water solubility of the compound, facilitating further degradation. For instance, plant cell cultures have been shown to biotransform related monoterpenes like d-limonene into various products including limonene epoxide, p-2,8-menthadien-1-ol, and carveol. rsc.org

The rate of degradation would depend on various environmental factors such as microbial population density, nutrient availability, temperature, and pH. The slightly soluble nature of trans-p-mentha-1(7),8-dien-2-ol in water suggests that its persistence in aquatic environments would be influenced by its partitioning between the water column and sediment, where microbial activity is often higher. foodb.ca

Allelopathic Effects on Surrounding Flora

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Volatile monoterpenes are well-known allelochemicals.

The essential oil of Cymbopogon citratus (lemongrass), which contains a variety of monoterpenoids, has been shown to have allelopathic effects, significantly inhibiting the seedling growth of corn and barnyard grass. researchgate.net While this compound is more characteristic of Cymbopogon giganteus, the allelopathic potential of the Cymbopogon genus as a whole suggests that this compound may contribute to such interactions. nih.govresearchgate.net

The mode of action of allelopathic monoterpenes can involve various mechanisms, including the disruption of cell division, inhibition of enzyme activity, and interference with plant hormone function. The release of these compounds from the leaves and roots of the producing plant can create a chemical environment in the surrounding soil that is unfavorable for the growth of competing plant species. This can influence plant community structure and succession in natural ecosystems. The specific allelopathic effects and mechanisms of action of pure this compound on different plant species remain an area for further research.

Computational Chemistry and Chemoinformatics of Trans 1 7 ,8 P Menthadien 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.govnih.govresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn allows for the prediction of a wide range of chemical properties.

For a molecule like trans-1(7),8-p-Menthadien-2-ol, DFT calculations can elucidate several key features. By optimizing the molecular geometry, the most stable three-dimensional conformation of the molecule can be predicted. This is crucial as the conformation often dictates how the molecule interacts with biological targets. Furthermore, DFT can be used to calculate various electronic properties that are fundamental to understanding its reactivity.

Key electronic parameters that can be derived from DFT studies include:

HOMO-LUMO Energy Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. researchgate.netrsc.org It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group, indicating a site prone to electrophilic attack, and positive potentials around the hydrogen atoms.

Atomic Charges: DFT can be used to calculate the partial charge on each atom in the molecule. This information provides further detail on the charge distribution and can help in understanding intermolecular interactions.

Table 1: Predicted Physicochemical Properties of this compound and Related Isomers

PropertyThis compoundcis-p-Mentha-1(7),8-dien-2-olp-Mentha-2,8-dien-1-ol (B1605798)
Molecular Formula C10H16O nist.govC10H16O nih.govC10H16O
Molecular Weight 152.23 g/mol nist.gov152.23 g/mol nih.gov152.23 g/mol
XLogP3-AA (est.) 2.3 thegoodscentscompany.com2.3 nih.govNot Available
Boiling Point (est.) 227-228 °C @ 760 mmHg thegoodscentscompany.comNot AvailableNot Available
Water Solubility (est.) 319.2 mg/L @ 25 °C thegoodscentscompany.comNot AvailableNot Available

This table contains data estimated by computational models and sourced from publicly available chemical databases.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion, MD simulations can provide a detailed view of the dynamic behavior of a system, from a single molecule to a complex biological assembly.

For this compound, MD simulations can be employed to:

Explore Conformational Space: The cyclohexane (B81311) ring in the p-menthane (B155814) skeleton is not planar and can adopt various conformations, such as chair and boat forms. MD simulations can explore the conformational landscape of the molecule, identifying the most populated and energetically favorable conformations in different environments (e.g., in a vacuum, in water, or in a non-polar solvent).

Study Ligand-Target Interactions: When a potential biological target for this compound is identified, MD simulations can be used to model the interaction between the ligand (the monoterpenoid) and the target protein. This can reveal the stability of the binding, the key amino acid residues involved in the interaction, and the dynamic changes that occur in both the ligand and the protein upon binding.

While direct MD studies on this compound are lacking, the literature contains numerous examples of MD simulations applied to other monoterpenoids and alcohols. For example, MD simulations have been used to investigate the structure and dynamics of mixtures of ionic liquids and various alcohols, providing insights into their interactions. rsc.org In another study, MD simulations were used to analyze the dynamic behavior of best-docked monoterpene compounds with the erg11p protein in Candida albicans. tandfonline.com Similarly, the interaction of the monoterpenoid perillyl alcohol with calcineurin has been studied using molecular docking, a related technique that is often followed by MD simulations for refinement. plos.org These examples highlight the potential of MD simulations to elucidate the conformational dynamics and interaction mechanisms of this compound with potential biological partners.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) is a chemoinformatic method that aims to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can be used to predict the activity of new, untested compounds and to understand which structural features are important for a particular biological effect.

A typical QSAR study involves the following steps:

Data Collection: A dataset of compounds with known biological activities (e.g., antifungal, insecticidal) is compiled.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule, representing various aspects of their structure (e.g., topological, electronic, steric).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Although no specific QSAR models for this compound have been published, the scientific literature presents many QSAR studies on other monoterpenes and terpenoids for a variety of non-human applications. For example, 3D-QSAR models have been developed for menthol-derived compounds to optimize their antifungal activity against plant pathogens. nih.gov Another study performed QSAR modeling for 42 monoterpenes to identify their potential as bioinsecticides against termites and fruit flies. acs.org Furthermore, QSAR studies on turpentine-derived amines have been conducted to understand their herbicidal activity. researchgate.net

These studies demonstrate that QSAR is a valuable tool for optimizing the biological activity of p-menthane derivatives and other terpenoids for agricultural and other non-clinical applications. A QSAR study on a series of compounds including this compound could potentially identify the key structural features that contribute to a desired biological effect, such as antifungal or insecticidal activity, guiding the design of more potent analogues.

Virtual Screening for Novel Biological Modalities (non-human)

Virtual screening is a computational technique used in drug discovery and other fields to search large libraries of small molecules to identify those that are most likely to bind to a biological target, such as a protein or enzyme. nih.govmdpi.com This method can significantly accelerate the discovery of new bioactive compounds by reducing the number of molecules that need to be tested experimentally.

The two main types of virtual screening are:

Ligand-Based Virtual Screening: This approach is used when the structure of the target is unknown but a set of active molecules is available. A model of the active molecules (a pharmacophore) is created and used to search for other molecules with similar properties.

Structure-Based Virtual Screening (Molecular Docking): When the three-dimensional structure of the target protein is known, molecular docking can be used to predict how a library of small molecules will bind to the target's active site. The molecules are then ranked based on their predicted binding affinity.

Virtual screening has been successfully applied to terpenoids to identify new biological activities. For instance, a virtual screening of alkaloids and terpenoids was conducted to find inhibitors of an enzyme in Naegleria species, which are not found in humans. nih.govmdpi.com In another study, virtual screening of essential oil components, including monoterpenoids, was used to identify compounds with nematicidal activity against the pine wood nematode, a major pest in forestry. sciforum.net

For this compound, virtual screening could be a powerful tool to explore its potential biological activities against a wide range of non-human targets. By docking the structure of this compound into the active sites of various enzymes from fungi, insects, or nematodes, it would be possible to generate hypotheses about its potential as an antifungal, insecticidal, or nematicidal agent. These in silico predictions could then be used to prioritize and guide experimental testing.

Future Research Directions and Translational Opportunities for Trans 1 7 ,8 P Menthadien 2 Ol

Biorefinery and Sustainable Production Paradigms

The transition towards a bio-based economy necessitates the development of sustainable methods for producing valuable chemicals. Future research should focus on establishing biorefinery platforms for trans-1(7),8-p-Menthadien-2-ol. This involves moving beyond traditional extraction from plant sources, which can be limited by geographical and climatic factors, towards more scalable and sustainable biotechnological production routes. biorxiv.org

Key research areas include:

Metabolic Engineering: Engineering microbial hosts such as Saccharomyces cerevisiae or Yarrowia lipolytica to produce the compound from simple sugars. nih.gov This approach has shown promise for other terpenoids and could be adapted for this compound. researchgate.net The biosynthetic pathway likely involves the cyclization of geranyl diphosphate (B83284), a common precursor in terpenoid synthesis. researchgate.net

Enzymatic Synthesis: Identifying and characterizing the specific enzymes, such as hydroxylases and synthases, responsible for its formation in nature. biorxiv.org These enzymes could then be used in cell-free systems or engineered into microbial chassis for targeted production.

Sustainable Feedstocks: Utilizing abundant, renewable feedstocks like limonene (B3431351), which is a major by-product of the citrus industry, as a starting material for biotransformation. biorxiv.orgmdpi.com This aligns with circular economy principles by valorizing industrial waste streams.

Such biotechnological approaches offer a pathway to a consistent and sustainable supply of this compound, overcoming the limitations of agricultural sourcing. biorxiv.org

Novel Bio-based Materials and Industrial Applications (e.g., flavors, fragrances, biopesticides, polymers)

The unique chemical structure of this compound, featuring a hydroxyl group and two double bonds, makes it a versatile platform molecule for various industrial applications.

Flavors and Fragrances: As a monoterpene alcohol, the compound possesses inherent aromatic properties. It is a known component of the essential oil from Siam cardamom, which is noted for its pleasant flavor. mdpi.com Its presence in wild celery also suggests its potential as a flavor component or biomarker. foodb.ca The acetate (B1210297) ester of the compound is recognized as a flavoring substance, indicating that derivatives of this compound have established applications in this sector. femaflavor.org Future work could focus on sensory analysis to fully characterize its odor and taste profile for targeted use in food and cosmetic formulations. thegoodscentscompany.comthegoodscentscompany.com

Biopesticides: Essential oils containing p-menthane (B155814) derivatives have demonstrated insecticidal and larvicidal properties. tsijournals.com For instance, oils rich in related compounds are effective against larvae of the mosquito Culex pipiens. tsijournals.com This suggests that this compound should be investigated for its potential as a biopesticide. dokumen.pub Biopesticides are often target-specific and decompose quickly, offering a more environmentally benign alternative to conventional synthetic pesticides. dokumen.pub

Polymers: The functional groups of this compound (one hydroxyl group and two carbon-carbon double bonds) present theoretical opportunities for its use as a monomer in polymer synthesis. The hydroxyl group could be used in the formation of polyesters or polyurethanes, while the double bonds could participate in addition polymerization reactions. This remains a speculative but promising area for creating novel bio-based polymers with unique properties.

Table 1: Potential Industrial Applications of this compound

Application Sector Potential Use Rationale / Supporting Evidence Key Research Focus
Flavors & Fragrances Flavoring agent, fragrance component Identified in aromatic plants like Siam cardamom mdpi.com; acetate derivative is a known flavoring substance. femaflavor.org Sensory profiling, formulation stability, regulatory approval.
Agrochemicals Biopesticide, Insect Repellent Related p-menthane derivatives show larvicidal activity. tsijournals.com Efficacy testing against target pests, mechanism of action studies, formulation for field application.

| Materials Science | Bio-based Polymer Monomer | Possesses polymerizable functional groups (hydroxyl, double bonds). | Polymerization studies (e.g., creating polyesters, addition polymers), characterization of resulting material properties. |

Integrated Omics Approaches for Systems-Level Understanding

To fully unlock the biotechnological potential of this compound, a comprehensive, systems-level understanding of its biosynthesis is required. Integrated "omics" approaches are critical for this endeavor.

Future research should employ:

Genomics and Transcriptomics: Sequencing the genomes and transcriptomes of plants that produce high quantities of the compound, such as certain Veronica species. mdpi.com This can help identify the genes encoding the enzymes of the biosynthetic pathway, which are often located in specialized plant structures like glandular trichomes. mdpi.comresearchgate.net

Proteomics: Identifying and quantifying the proteins present in relevant tissues to confirm the expression of biosynthetic enzymes and discover regulatory proteins.

By integrating data from these different omics layers, researchers can construct detailed models of the metabolic network. This knowledge is instrumental for targeted metabolic engineering efforts to enhance production in either native plants or heterologous microbial systems. nih.govresearchgate.net

Exploration of Undiscovered Bioactivities and Mechanisms

The biological activities of this compound are significantly under-explored. Preliminary evidence from related p-menthane structures suggests a high probability of discovering valuable new bioactivities.

Antimicrobial Activity: Various p-menthane derivatives are known for their antibacterial effects, which are often attributed to their ability to disrupt bacterial cell membranes. mdpi.com For example, cis- and trans-p-mentha-2,8-dien-1-ol have been identified as key contributors to the antimicrobial activity of certain essential oils. mdpi.com Therefore, a systematic evaluation of this compound against a panel of pathogenic bacteria and fungi is warranted.

Table 2: Proposed Bioactivity Investigations for this compound

Proposed Bioactivity Rationale Suggested In Vitro Assays
Antioxidant Structural isomer of carveol (B46549), a known antioxidant mdpi.com; presence in antioxidant-active hydrosols. mdpi.com DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, ORAC (Oxygen Radical Absorbance Capacity) assay.
Antibacterial Related p-menthadienols contribute to the antibacterial activity of citrus oils. mdpi.com Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against Gram-positive and Gram-negative bacteria.

| Antifungal | Many monoterpenoids exhibit antifungal properties. | MIC testing against pathogenic fungi such as Candida albicans and plant pathogenic fungi. |

Methodological Advancements in Synthesis and Analysis

Progress in both the synthesis and analysis of this compound is crucial for advancing research and enabling commercialization.

Advancements in Synthesis: The compound and its isomers are valuable chiral building blocks in organic chemistry. For instance, the related compound p-mentha-2,8-dien-1-ol (B1605798) has been used as a key starting material in the stereoselective synthesis of cannabidiol (B1668261) (CBD). nih.govacs.org Future research should focus on developing more efficient and stereoselective synthetic routes to produce optically pure this compound. This would not only provide high-purity standards for bioactivity studies but also enhance its utility in complex chemical synthesis.

Advancements in Analysis: Gas chromatography coupled with mass spectrometry (GC-MS) is the current standard for identifying and quantifying the compound in complex mixtures like essential oils. mdpi.commdpi.com Future methodological advancements could include the development of faster and more sensitive techniques, such as multidimensional GC-MS, for better resolution from its isomers. Optimizing extraction methods, for example using microwave-assisted techniques, can improve recovery from natural matrices. mdpi.com The establishment of certified reference standards and comprehensive spectral libraries is also essential for accurate quantification across different laboratories.

Table 3: Analytical Data for this compound

Analytical Parameter Value Source
Chemical Formula C10H16O nih.gov
Molecular Weight 152.23 g/mol nih.gov
Kovats Retention Index (Standard non-polar column) 1171.6 - 1187 researchgate.netnist.gov

| Kovats Retention Index (Standard polar column) | 1803.1 | nist.gov |

Q & A

Q. How can trans-1(7),8-p-Menthadien-2-ol be distinguished from its cis isomer using analytical techniques?

Methodological Answer: Gas chromatography/mass spectrometry (GC/MS) is critical for differentiation. The trans isomer exhibits a retention time (RT) of 15.24 min, an analytical index (AI) of 1187, and a Kovats index (KI) of 1189, while the cis isomer shows distinct RT/AI/KI values under identical conditions . Chiral chromatography using β-cyclodextrin columns can further resolve stereoisomers by exploiting differences in steric interactions .

Q. What are the primary natural sources of this compound?

Methodological Answer: The compound is primarily identified in essential oils of plants such as Artemisia pallens and Artemisia judaica using steam distillation followed by GC/MS profiling . Co-occurring compounds include davanone and hexenyl esters, which require fractionation via preparative chromatography for isolation .

Q. What standard synthetic routes are available for this compound?

Methodological Answer: One-step synthesis routes often involve oxidation or reduction of menthadiene precursors. For example, controlled oxidation of p-mentha-1,3,8-triene with KMnO₄ under acidic conditions yields the trans alcohol, while LiAlH₄ reduction of ketone derivatives can also produce stereospecific products .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity compared to the cis isomer?

Methodological Answer: Molecular docking studies and comparative bioassays are essential. The trans configuration enhances binding affinity to insect olfactory receptors due to reduced steric hindrance, as demonstrated in electrophysiological assays with Drosophila melanogaster . Computational modeling (e.g., COMSOL Multiphysics) can simulate ligand-receptor interactions to predict stereochemical effects .

Q. What factorial design approaches optimize reaction parameters for synthesizing this compound with high enantiomeric excess?

Methodological Answer: A 2³ factorial design is recommended to test variables like temperature, catalyst loading (e.g., chiral Ru complexes), and solvent polarity. Response surface methodology (RSM) can model interactions between factors, while chiral HPLC monitors enantiomeric excess (>95% achievable with optimized conditions) .

Q. How can conflicting reports on the compound’s antimicrobial activity be reconciled?

Methodological Answer: Meta-analysis of dose-response data across studies, controlling for variables like microbial strain variability and solvent effects (e.g., DMSO vs. ethanol). Minimum inhibitory concentration (MIC) assays under standardized CLSI guidelines are critical for reproducibility .

Q. What computational methods predict novel synthetic pathways for this compound?

Methodological Answer: AI-driven synthesis planners (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to propose routes. For example, retrosynthetic analysis identifies p-mentha-1,5-dien-8-ol as a feasible precursor via Wagner-Meerwein rearrangements .

Q. How to validate the compound’s role in plant defense mechanisms using multi-omics approaches?

Methodological Answer: Integrate transcriptomics (RNA-seq of herbivore-infested plants) and metabolomics (LC-MS/MS profiling) to correlate trans-1(7),8-p-Menthadien-2-ol production with defense gene upregulation. Knockout mutants (CRISPR-Cas9) can confirm functional roles .

Key Methodological Recommendations

  • Stereochemical Analysis : Use chiral columns (e.g., Chiralcel OD-H) with polar mobile phases for resolution .
  • Synthetic Optimization : Employ DoE (Design of Experiments) to minimize byproducts in oxidation/reduction steps .
  • Biological Assays : Standardize solvent systems and microbial strains to ensure cross-study comparability .

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